Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride
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Overview
Description
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride is a chemical compound with the molecular formula C14H12ClNO6 and a molecular weight of 325.70118 g/mol . This compound is known for its unique structure, which includes an isoxazole ring substituted with benzoyl and dicarboxylate groups. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing benzoyl and ester groups in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets . The pathways involved in its action depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives with benzoyl and dicarboxylate groups. Examples include:
- Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate
- Ethyl 3-benzoylisoxazole-4,5-dicarboxylate
Uniqueness
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity . This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is a derivative of isoxazole, a five-membered heterocyclic compound known for its various pharmacological properties. Isoxazoles are recognized for their potential in drug development, particularly in antimicrobial and anticancer therapies.
2. Synthesis and Characterization
The synthesis of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate involves the reaction of benzoyl chloride with isoxazole derivatives under specific conditions. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry, which confirm its molecular structure and purity.
3.1 Antimicrobial Activity
Research indicates that dimethyl 3-benzoylisoxazole-4,5-dicarboxylate exhibits notable antibacterial properties. A study reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.8 to 100 µg/mL. In particular, some derivatives demonstrated higher activity than standard antibiotics like trimethoprim .
Table 1: Antibacterial Activity of Dimethyl 3-benzoylisoxazole Derivatives
Compound | MIC (µg/mL) | Activity |
---|---|---|
5k | 0.8 | High |
5f | 10 | Moderate |
5n | 50 | Low |
3.2 Anticancer Activity
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate has also shown promise in anticancer research. In vitro studies revealed that the compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and modulation of p53 expression .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15.63 | Apoptosis induction |
A549 | 10.38 | Caspase activation |
The biological activity of dimethyl 3-benzoylisoxazole-4,5-dicarboxylate is attributed to its interaction with specific molecular targets:
- Dihydrofolate Reductase (DHFR) : The compound inhibits DHFR, an enzyme crucial for nucleotide synthesis in bacteria and cancer cells .
- Enoyl ACP Reductase : It also shows inhibitory effects on this enzyme, further contributing to its antibacterial properties .
5. Case Studies
Several case studies highlight the therapeutic potential of dimethyl 3-benzoylisoxazole derivatives:
- Study on Antitubercular Activity : A derivative demonstrated significant activity against Mycobacterium tuberculosis with an MIC value comparable to existing treatments .
- Cytotoxicity Assessment : In a comparative study with doxorubicin, certain derivatives exhibited superior cytotoxic effects against human leukemia cell lines .
6. Conclusion
This compound represents a promising candidate for further development in antimicrobial and anticancer therapies. Its ability to inhibit key enzymes involved in bacterial growth and cancer cell proliferation underscores its potential as a therapeutic agent.
Future research should focus on optimizing its pharmacological profile through structural modifications and conducting comprehensive in vivo studies to evaluate its clinical efficacy.
Properties
IUPAC Name |
dimethyl 3-benzoyl-1,2-oxazole-4,5-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6.ClH/c1-19-13(17)9-10(15-21-12(9)14(18)20-2)11(16)8-6-4-3-5-7-8;/h3-7H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDRMDXDQQWCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C(=O)C2=CC=CC=C2)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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